molecular formula C6H5BrClNO2S B13926556 6-Bromo-4-methylpyridine-2-sulfonyl chloride

6-Bromo-4-methylpyridine-2-sulfonyl chloride

Cat. No.: B13926556
M. Wt: 270.53 g/mol
InChI Key: GZPJJPBNTXAUIB-UHFFFAOYSA-N
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Description

6-Bromo-4-methylpyridine-2-sulfonyl chloride is an organic compound with the molecular formula C6H5BrClNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methylpyridine-2-sulfonyl chloride typically involves the sulfonylation of 6-Bromo-4-methylpyridine. The process generally includes the following steps:

    Starting Material: 6-Bromo-4-methylpyridine.

    Reaction Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of 6-Bromo-4-methylpyridine and chlorosulfonic acid or sulfuryl chloride.

    Reactor Design: Use of specialized reactors that can handle corrosive reagents and maintain low temperatures.

    Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methylpyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the nucleophile or coupling partner used. For example:

    With Amines: Formation of sulfonamides.

    With Alcohols: Formation of sulfonate esters.

    With Thiols: Formation of sulfonate thioesters.

Scientific Research Applications

6-Bromo-4-methylpyridine-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules, such as the sulfonylation of peptides and proteins.

    Medicine: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methylpyridine-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylpyridine: Similar in structure but lacks the sulfonyl chloride group.

    5-Bromo-3-methyl-pyridine-2-sulfonyl chloride: Another sulfonyl chloride derivative with a different substitution pattern on the pyridine ring.

Uniqueness

6-Bromo-4-methylpyridine-2-sulfonyl chloride is unique due to the presence of both the bromine and sulfonyl chloride groups on the pyridine ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C6H5BrClNO2S

Molecular Weight

270.53 g/mol

IUPAC Name

6-bromo-4-methylpyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H5BrClNO2S/c1-4-2-5(7)9-6(3-4)12(8,10)11/h2-3H,1H3

InChI Key

GZPJJPBNTXAUIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Br)S(=O)(=O)Cl

Origin of Product

United States

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